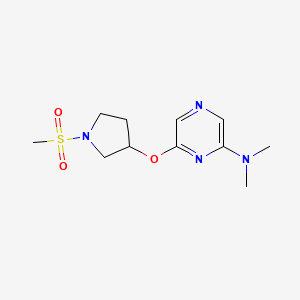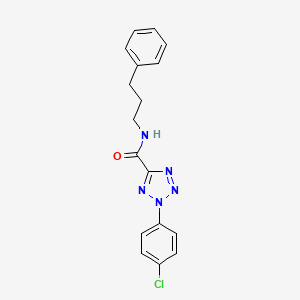
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is a topic of interest in several studies. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, as described in one study . Another research paper reports the synthesis of diverse 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . These methods highlight the versatility of synthetic approaches to create various tetrahydroquinoline derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been elucidated using various analytical techniques. X-ray powder diffraction (XRPD) was used to determine the crystalline structure of a N-benzyl tetrahydroquinoline derivative, which was found to crystallize in an orthorhombic system with specific unit-cell parameters . Another study determined the crystal structure of a different tetrahydroquinoline derivative using X-ray diffraction analysis, revealing that it crystallized in the triclinic system with particular cell parameters and exhibited intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline derivatives has been explored in several contexts. For example, the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with various reagents led to the formation of different products, including 2-methylthio derivatives and aminopyrazolotetrahydroquinoline-5-hydrazones . These reactions demonstrate the potential of tetrahydroquinoline derivatives to undergo various chemical transformations, leading to new compounds with potentially interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The crystalline form, space group, and cell parameters can affect the compound's solubility, stability, and reactivity . Additionally, the presence of specific functional groups, such as methoxy or methylendioxy groups, can impact the compound's biological activity, as seen in the cytotoxic evaluation of podophyllotoxin-like molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthetic Approaches and Crystal Structure : A study detailed the synthesis of a compound through halogenated hydrocarbon amination, leading to a target molecule with confirmed structure through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, revealing insights into the three-dimensional stacking of the molecule via weak hydrogen bonds among molecules (Bai et al., 2012).
- Synthesis of Tetrahydroisoquinolines : Research on the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists involved nucleophilic displacement and electrophilic substitution, demonstrating the structural modifications necessary for potential neuroleptic activity (Ellefson et al., 1980).
Biological and Pharmacological Activities
- Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, sharing a structural motif with the compound , were studied for their ability to inhibit tubulin polymerization, indicating a potential mode of action as cytostatics. This study provides a foundation for understanding the biological activities of similar compounds (Gastpar et al., 1998).
- Antiproliferative Activity and Mechanism of Action : A novel series of 2-phenylquinolin-4-ones demonstrated significant cytotoxic activity against tumor cell lines, with certain derivatives exhibiting selective inhibition, suggesting a potential pathway through the inhibition of insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation. This research highlights the therapeutic potential of structurally related compounds in cancer treatment (Li-Chen Chou et al., 2010).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18-10-7-16(13-15(18)6-12-20(22)24)21-19(23)11-5-14-3-8-17(25-2)9-4-14/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIGUJRCXIQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)

![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)


